6-Benzyl-6-azaspiro[3.4]octane-5,8-dione
Description
6-Benzyl-6-azaspiro[3.4]octane-5,8-dione is a spirocyclic compound featuring a benzyl-substituted nitrogen atom at position 6 and two ketone groups at positions 5 and 8 of the fused bicyclic system. The spiro[3.4]octane core contributes to its unique three-dimensional geometry, which may enhance binding specificity in biological or catalytic applications. The benzyl group likely improves lipophilicity and metabolic stability compared to non-substituted analogs, making it a candidate for pharmaceutical exploration .
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
6-benzyl-6-azaspiro[3.4]octane-5,8-dione |
InChI |
InChI=1S/C14H15NO2/c16-12-10-15(9-11-5-2-1-3-6-11)13(17)14(12)7-4-8-14/h1-3,5-6H,4,7-10H2 |
InChI Key |
QBZDAFQACPHEKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(=O)CN(C2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
The following analysis compares 6-Benzyl-6-azaspiro[3.4]octane-5,8-dione with structurally related spirocyclic diones, focusing on molecular properties, synthesis, and biological activity.
Table 1: Structural and Physicochemical Properties
Key Observations:
This enhances membrane permeability, a critical factor in drug design .
Ring Strain and Reactivity: The spiro[3.4]octane framework introduces ring strain, which may influence reactivity.
Synthetic Flexibility : Ethyl 6-benzyl-6-azaspiro[3.4]octane-8-carboxylate demonstrates the feasibility of introducing ester groups for further functionalization, a strategy applicable to the target compound for derivatization.
Key Findings:
- Antiviral Potential: Imidazo[4,5-e][1,3]diazepine-4,8-dione derivatives show significant antiviral activity, suggesting that the spiro-dione scaffold is pharmacologically relevant. The benzyl group in the target compound may modulate target affinity or metabolic stability.
- Synthetic Utility: Spiro compounds with benzothiazol substituents (e.g., 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione ) are used as intermediates in heterocyclic chemistry, highlighting the versatility of spiro-diones in organic synthesis.
Research Insights and Challenges
- Crystallography : Structural elucidation of spirocyclic compounds often relies on X-ray diffraction analyzed via SHELX software , which has been critical in confirming spiro junction geometry and substituent orientation.
- Synthetic Hurdles : Introducing the benzyl group without side reactions (e.g., over-alkylation) requires precise control, as seen in the synthesis of ethyl 6-benzyl-6-azaspiro[3.4]octane-8-carboxylate .
Preparation Methods
Alkylation-Cyclization Strategy
This two-step approach, detailed in patent US8987268B2, involves:
Benzylation of a Cyclopentanone Precursor
A cyclopentanone derivative (e.g., ethyl 2-oxocyclopentanecarboxylate) is treated with benzyl bromide in the presence of a strong base (sodium hydride ) in dimethylformamide (DMF) . The reaction proceeds via deprotonation of the α-hydrogen adjacent to the ketone, followed by nucleophilic substitution to install the benzyl group.
Reaction Conditions
| Step | Reagent/Catalyst | Solvent | Temperature | Time |
|---|---|---|---|---|
| 1 | NaH (1.2 eq) | DMF | 0°C → RT | 16 hr |
| 2 | Benzyl bromide | DMF | RT | 16 hr |
Cyclization to Form the Spiro Dione
The benzylated intermediate undergoes intramolecular cyclization under acidic or basic conditions. For example, hydrolysis of the ester group to a carboxylic acid, followed by heat-induced decarboxylation, facilitates ring closure to form the spiro diketone.
Key Observations
Oxime Formation from Preformed Dione
The dione is directly functionalized to produce oxime derivatives, as exemplified in the same patent:
Procedure
-
Reagents : 6-Benzyl-6-azaspiro[3.4]octane-5,8-dione (1.36 g, 5.6 mmol), hydroxylamine hydrochloride (1.17 g, 16.8 mmol), trimethylamine (2.34 mL, 16.8 mmol).
-
Solvent : Ethanol (15 mL).
-
Conditions : Heated at 80°C for 3 hours.
-
Workup : Concentration, dilution with water, extraction with dichloromethane (DCM), drying (Na₂SO₄), and evaporation.
Outcome
Alternative Pathway via Spirocyclic Lactam Oxidation
A method inferred from related spiro compounds involves:
-
Synthesis of 6-benzyl-6-azaspiro[3.4]octane-8-carboxylic acid (PubChem CID 81251441).
-
Oxidation of the carboxylic acid to a ketone using strong oxidizing agents (e.g., potassium permanganate or Jones reagent).
-
Simultaneous deprotection and cyclization to form the 5,8-dione.
Challenges
-
Selectivity : Over-oxidation may lead to undesired byproducts.
-
Yield Optimization : Requires precise control of reaction time and temperature.
Mechanistic Insights and Reaction Optimization
Role of Sodium Hydride in Alkylation
Sodium hydride deprotonates the α-carbon of cyclopentanone derivatives, generating an enolate that attacks benzyl bromide. The use of DMF as a polar aprotic solvent stabilizes the enolate intermediate, enhancing reactivity.
Cyclization Thermodynamics
The formation of the four-membered azetidine ring is thermodynamically challenging due to ring strain. However, the driving force provided by ketone conjugation and aromatic stabilization from the benzyl group facilitates the process.
Purification Techniques
-
Column Chromatography : Silica gel with ethyl acetate/hexane gradients (20–50% ethyl acetate) resolves the dione from unreacted starting materials.
-
Recrystallization : Ethanol/water mixtures yield high-purity crystals.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Alkylation-Cyclization | High scalability, minimal byproducts | Requires anhydrous conditions | 60–70 |
| Oxime Formation | Rapid functionalization | Limited to oxime derivatives | 85 |
| Lactam Oxidation | Utilizes stable intermediates | Risk of over-oxidation | 40–50 |
Industrial and Environmental Considerations
Solvent Selection
Q & A
Q. What are the recommended methods for synthesizing 6-Benzyl-6-azaspiro[3.4]octane-5,8-dione?
Synthesis typically involves cyclization reactions between a benzylamine derivative and a diketone precursor. For example, analogous spiro compounds are synthesized via reactions of 2-oxaspiro[3.4]octane-1,3-dione with benzylideneamines under basic conditions, followed by purification via recrystallization . Key steps include:
Q. How can the structural integrity of this spiro compound be confirmed?
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for structural validation. For preliminary analysis, use:
Q. What are the stability considerations for handling this compound?
Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the lactam rings. Avoid prolonged exposure to moisture or acidic/basic conditions, which may lead to ring-opening reactions .
Q. How can solubility challenges be addressed in biological assays?
Use polar aprotic solvents (e.g., DMSO) for initial dissolution. For aqueous compatibility, prepare stock solutions in DMSO (<1% v/v) and dilute in PBS or cell culture media. Sonication or mild heating (40–50°C) may enhance solubility .
Q. What preliminary biological screening methods are applicable?
- Antimicrobial Assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤50 μM to assess inhibitory effects .
Advanced Research Questions
Q. How can reaction mechanisms for spiro ring formation be elucidated?
- Kinetic Studies : Monitor reaction intermediates via in-situ FTIR or HPLC.
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to simulate transition states and activation energies for cyclization steps .
- Isotopic Labeling : -labeled benzylamine derivatives to track nitrogen incorporation into the spiro core .
Q. What strategies optimize yield in large-scale synthesis?
Employ Design of Experiments (DoE) to identify critical variables:
Q. How are stereochemical outcomes controlled during synthesis?
- Chiral Auxiliaries : Use (R)- or (S)-configured benzyl groups to direct spiro ring formation.
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL derivatives) in Pd-catalyzed coupling steps .
Q. What advanced techniques resolve crystallographic disorder in spiro structures?
Q. How can structure-activity relationships (SAR) be explored for bioactivity?
- Derivatization : Synthesize analogs with modified benzyl groups (e.g., halogenated, methoxy-substituted) and test against biological targets.
- Molecular Docking : Use AutoDock Vina to predict binding affinities with enzymes (e.g., kinases) based on spiro ring conformation .
Methodological Challenges & Solutions
Q. How to address contradictions in reported biological activity data?
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
- Dose-Response Curves : Use IC₅₀ values (not single-point data) for cross-study comparisons .
Q. What analytical methods detect impurities in synthesized batches?
Q. How to validate the stability of the compound under physiological conditions?
- Simulated Gastric Fluid (SGF) : Incubate at pH 1.2 (37°C) and monitor degradation via LC-MS.
- Plasma Stability Assays : Quantify parent compound remaining after 1–24 h incubation with human plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
